molecular formula C17H20NO5P B606325 BPH-830 CAS No. 1160907-47-0

BPH-830

Cat. No. B606325
M. Wt: 349.32
InChI Key: GNETVUVZFYJATO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

BPH-830 is a bioactive chemical.

Scientific Research Applications

Understanding Patient and Physician Perceptions of BPH

The Prostate Research on Behaviour and Education (PROBE) Survey, conducted in Europe, explored healthcare-seeking behavior and attitudes towards BPH treatment, involving 502 patients and 100 urologists. This study is crucial in understanding the perceptions surrounding BPH management (Emberton, Marberger, & de la Rosette, 2007).

Role of Epigallocatechin‐3‐Gallate in BPH Cell Reduction

A study assessing the impact of epigallocatechin‐3‐gallate (EGCG) found that it inhibits cell proliferation in BPH by disrupting cytoskeleton organization and reducing inflammation, suggesting its potential in BPH treatment and prevention (Tepedelen, Soya, & Korkmaz, 2017).

Phytotherapy in BPH Treatment

Phytotherapy, involving herbal medicines like Serenoa repens and Pygeum africanum, has been studied for its efficacy in improving urinary symptoms in BPH, highlighting an alternative approach in its management (Allkanjari & Vitalone, 2015).

Investigational Medical Therapies for BPH

Current and emerging therapies for BPH, including metabolic factors and growth factor-based therapies, have been reviewed, pointing to potential new treatment avenues (Tiwari, Krishna, Nanda, & Chugh, 2005).

Apoptotic Pathways in BPH Therapy

Research highlights the role of apoptosis and inflammation in BPH, with the discovery of glycoprotein Dickkopf-related protein 3's impact on apoptosis machinery, suggesting new drug targets (Minutoli et al., 2016).

Molecular and Cellular Pathogenesis of BPH

This study provides insights into the molecular and cellular basis of BPH, including cellular alterations and gene expression changes, paving the way for targeted therapies (Lee & Peehl, 2004).

properties

CAS RN

1160907-47-0

Product Name

BPH-830

Molecular Formula

C17H20NO5P

Molecular Weight

349.32

IUPAC Name

[2-oxo-2-[3-(3-phenoxyphenyl)propylamino]ethyl]phosphonic acid

InChI

InChI=1S/C17H20NO5P/c19-17(13-24(20,21)22)18-11-5-7-14-6-4-10-16(12-14)23-15-8-2-1-3-9-15/h1-4,6,8-10,12H,5,7,11,13H2,(H,18,19)(H2,20,21,22)

InChI Key

GNETVUVZFYJATO-UHFFFAOYSA-N

SMILES

O=C(NCCCC1=CC=CC(OC2=CC=CC=C2)=C1)CP(O)(O)=O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

BPH-830;  BPH 830;  BPH830.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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